molecular formula C15H11N7 B256796 2-Amino-4-(cyanomethyl)-6-(pyridin-3-ylmethylamino)pyridine-3,5-dicarbonitrile

2-Amino-4-(cyanomethyl)-6-(pyridin-3-ylmethylamino)pyridine-3,5-dicarbonitrile

Cat. No.: B256796
M. Wt: 289.29 g/mol
InChI Key: CWCZEXIJVWLPIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(cyanomethyl)-6-(pyridin-3-ylmethylamino)pyridine-3,5-dicarbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes amino, cyanomethyl, and pyridinylmethyl groups attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(cyanomethyl)-6-(pyridin-3-ylmethylamino)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-4-cyanomethyl-6-chloropyridine with 3-pyridinylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(cyanomethyl)-6-(pyridin-3-ylmethylamino)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and cyanomethyl groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides; reactions are facilitated by bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitriles or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-4-(cyanomethyl)-6-(pyridin-3-ylmethylamino)pyridine-3,5-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-4-(cyanomethyl)-6-(pyridin-3-ylmethylamino)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridinylmethyl {4-[(2-amino-4-fluorophenyl)carbamoyl]benzyl}carbamate
  • 2-[(4-Pyridinylmethyl)amino]isonicotinic acid

Uniqueness

Compared to similar compounds, 2-Amino-4-(cyanomethyl)-6-(pyridin-3-ylmethylamino)pyridine-3,5-dicarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H11N7

Molecular Weight

289.29 g/mol

IUPAC Name

2-amino-4-(cyanomethyl)-6-(pyridin-3-ylmethylamino)pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C15H11N7/c16-4-3-11-12(6-17)14(19)22-15(13(11)7-18)21-9-10-2-1-5-20-8-10/h1-2,5,8H,3,9H2,(H3,19,21,22)

InChI Key

CWCZEXIJVWLPIC-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CNC2=C(C(=C(C(=N2)N)C#N)CC#N)C#N

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C(=C(C(=N2)N)C#N)CC#N)C#N

Origin of Product

United States

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